Chromogenic Wavelength Separation from Hemoglobin Soret Band: DTNA (340 nm) vs. DTNB (412 nm)
In the Ellman cholinesterase assay format, 6,6′-dithiodinicotinic acid (DTNA) generates 6-mercaptonicotinic acid (6-MNA) with an optimal absorption wavelength (λmax) of 340 nm, whereas 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) generates 5-thio-2-nitrobenzoate (TNB²⁻) with λmax of 412 nm [1]. The hemoglobin Soret band absorbs strongly across 400–430 nm, directly overlapping the DTNB/TNB²⁻ signal. DTNA's 72 nm blue-shift places its chromogenic product in a spectral window where hemoglobin absorbance is minimal, rendering the DTNA assay markedly more sensitive in hemoglobin-rich tissues [2]. Additionally, DTNB exhibits higher background absorbance than DTNA in both human and porcine whole blood samples [3].
DTNA product λmax 340 nm vs. DTNB product λmax 412 nm; 72 nm blue-shift away from hemoglobin Soret band (400–430 nm)
Supports hemoglobin-rich sample detection with reduced spectral interference
Reported lower background absorbance in human and porcine whole blood for DTNA
| Evidence Dimension | Optimal absorption wavelength of chromogenic product (λmax) |
|---|---|
| Target Compound Data | 340 nm (6-mercaptonicotinic acid product) |
| Comparator Or Baseline | DTNB (Ellman's reagent): 412 nm (TNB²⁻ product); hemoglobin Soret band: 400–430 nm |
| Quantified Difference | 72 nm blue-shift away from hemoglobin Soret band; qualitatively lower background absorbance in human and porcine whole blood for DTNA vs. DTNB [1][3] |
| Conditions | Modified Ellman spectrophotometric assay; whole blood dilutions from human, porcine, rat, and guinea pig; pH 7.4–8.0 aqueous buffer; DTNB assay read at 436 nm (modified) or 412 nm (standard); DTNA assay read at 340 nm [1][3] |
Why This Matters
For laboratories analyzing cholinesterase activity in whole blood or hemoglobin-contaminated tissue homogenates, DTNA eliminates the systematic positive bias and reduced signal-to-noise ratio caused by hemoglobin spectral overlap that plagues the standard DTNB Ellman method.
- [1] Willig S, Hunter DL, Dass PD, Padilla S. Validation of the use of 6,6′-dithiodinicotinic acid as a chromogen in the Ellman method for cholinesterase determinations. Vet Hum Toxicol. 1996;38(4):249-253. PMID: 8829340. View Source
- [2] Dass PD, Willig S, Hunter DL, Padilla S. Comparative kinetic analysis of cholinesterase methods in rat and human erythrocytes and plasma. Vet Hum Toxicol. 1997;39(1):11-15. PMID: 9004460. View Source
- [3] Wille T, Thiermann H, Worek F. Evaluation of 6,6′-dithionicotinic acid as alternative chromogen in a modified Ellman method—comparison in various species. Toxicol Mech Methods. 2011;21(7):533-537. doi:10.3109/15376516.2011.568984. PMID: 21470076. View Source
